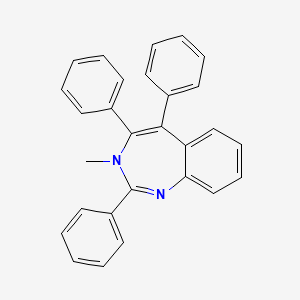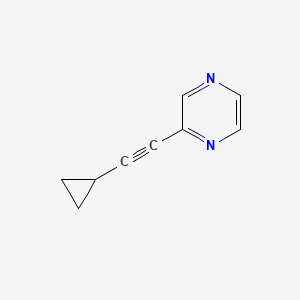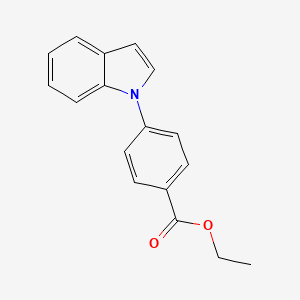
1-(4-Ethoxycarbonylphenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxycarbonylphenyl)indole is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals The structure of this compound consists of an indole ring system substituted with a 4-ethoxycarbonylphenyl group
Preparation Methods
The synthesis of 1-(4-Ethoxycarbonylphenyl)indole can be achieved through several routes. One common method involves the cyclization of an appropriate precursor, such as an ortho-substituted aniline, followed by functionalization to introduce the ethoxycarbonyl group. The reaction conditions typically involve the use of a catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under reflux conditions .
Industrial production methods for indole derivatives often involve large-scale cyclization reactions using readily available starting materials. The process may include steps such as halogenation, nitration, and reduction to achieve the desired substitution pattern on the indole ring .
Chemical Reactions Analysis
1-(4-Ethoxycarbonylphenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while alkylation can produce alkyl-substituted indoles.
Scientific Research Applications
1-(4-Ethoxycarbonylphenyl)indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Ethoxycarbonylphenyl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Ethoxycarbonylphenyl)indole can be compared with other indole derivatives, such as:
1-(4-Methoxyphenyl)indole: Similar in structure but with a methoxy group instead of an ethoxycarbonyl group.
1-(4-Nitrophenyl)indole: Contains a nitro group, which significantly alters its chemical and biological properties.
1-(4-Chlorophenyl)indole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 4-indol-1-ylbenzoate |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)14-7-9-15(10-8-14)18-12-11-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3 |
InChI Key |
HBFDGZWXBCWZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


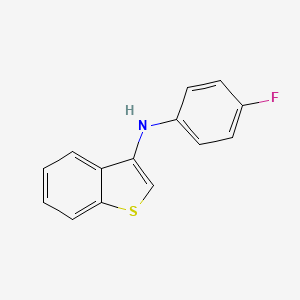
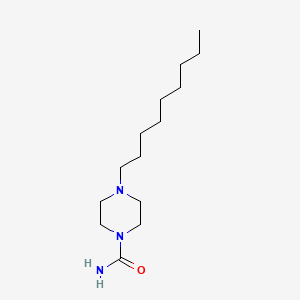
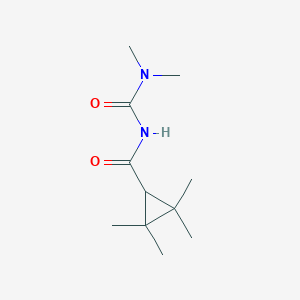
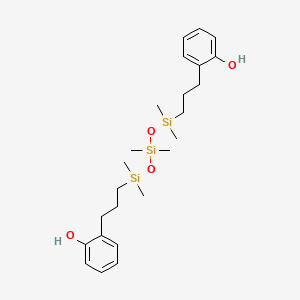
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
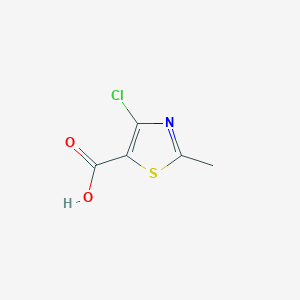
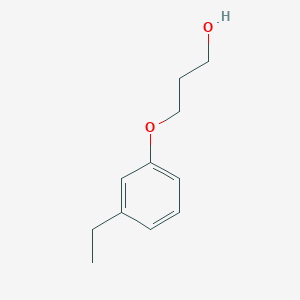
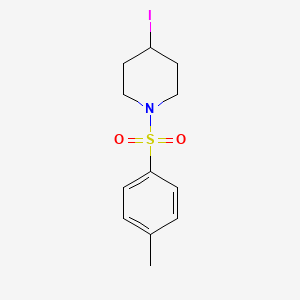
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
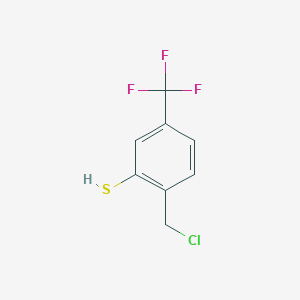
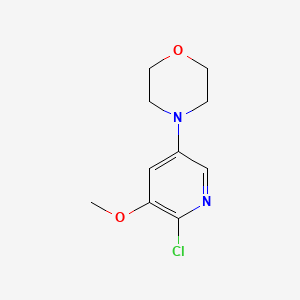
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
